molecular formula C20H19FN4O B2362428 3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2176270-00-9

3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2362428
CAS No.: 2176270-00-9
M. Wt: 350.397
InChI Key: FOECKNRMVGGIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic propanamide derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring propanamide scaffolds and heterocyclic systems, such as pyridine and pyrazine, are frequently investigated for their potential to interact with various biological targets . For instance, structurally similar propanamide derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling . Furthermore, the pyridine-pyrazine motif is a common pharmacophore in drug discovery, often associated with kinase inhibition and receptor antagonism, suggesting potential research applications in oncology and inflammatory diseases . This compound is provided for research purposes to facilitate the exploration of its specific mechanism of action, binding affinity, and efficacy in biological assays.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c1-14-11-15(4-6-17(14)21)5-7-19(26)25-13-18-20(24-10-9-23-18)16-3-2-8-22-12-16/h2-4,6,8-12H,5,7,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOECKNRMVGGIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule decomposes into two primary fragments:

  • 3-(4-Fluoro-3-methylphenyl)propanoic acid : Serves as the acyl component for amide bond formation.
  • (3-(Pyridin-3-yl)pyrazin-2-yl)methanamine : Provides the amine moiety.

Fragment 1: 3-(4-Fluoro-3-methylphenyl)propanoic Acid

Synthesis begins with a Heck reaction between 4-fluoro-3-methylbromobenzene and acrylamide, catalyzed by Pd(OAc)₂ and tri-o-tolylphosphine in acetonitrile, yielding 3-(4-fluoro-3-methylphenyl)acrylamide (86–92% yield). Subsequent hydrogenation over Pd/C in methanol reduces the acrylamide to 3-(4-fluoro-3-methylphenyl)propionamide (79–96% yield). Acid hydrolysis converts the propionamide to the corresponding propanoic acid.

Fragment 2: (3-(Pyridin-3-yl)pyrazin-2-yl)methanamine

Pyrazin-2-ylmethylamine is functionalized via Buchwald–Hartwig coupling with 3-bromopyridine, using Pd(dba)₂ and XPhos in toluene, introducing the pyridin-3-yl group (68–75% yield). Alternatively, chlorination of pyrazin-2-ylmethanol with POCl₃ followed by amination with pyridin-3-ylzinc bromide achieves similar results.

Detailed Synthetic Procedures

Synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic Acid

Heck Reaction for Acrylamide Formation

A mixture of 4-fluoro-3-methylbromobenzene (10 mmol), acrylamide (12 mmol), Pd(OAc)₂ (0.3 mmol), tri-o-tolylphosphine (0.9 mmol), and Et₃N (15 mmol) in MeCN (25 mL) is stirred at 80°C for 6 hours. Post-reaction filtration through celite and crystallization from ethanol yields 3-(4-fluoro-3-methylphenyl)acrylamide as a white solid (92% yield, m.p. 93–94°C).

Hydrogenation to Propionamide

The acrylamide (5 mmol) is dissolved in methanol (50 mL) with 10% Pd/C (0.1 g) and hydrogenated at 50 psi H₂ for 24 hours. Filtration and solvent evaporation afford 3-(4-fluoro-3-methylphenyl)propionamide (96% yield).

Hydrolysis to Propanoic Acid

Propionamide (5 mmol) is refluxed with 6M HCl (20 mL) for 8 hours. Neutralization with NaOH and extraction with ethyl acetate yields 3-(4-fluoro-3-methylphenyl)propanoic acid (89% yield).

Synthesis of (3-(Pyridin-3-yl)pyrazin-2-yl)methanamine

Pyrazine Chlorination

Pyrazin-2-ylmethanol (10 mmol) is treated with POCl₃ (30 mmol) and tetramethylammonium chloride (12 mmol) at 110°C for 4 hours. Quenching with ice water and extraction yields 2-(chloromethyl)pyrazine (82% yield).

Amination with Pyridin-3-yl Group

2-(Chloromethyl)pyrazine (5 mmol) is coupled with pyridin-3-ylboronic acid (6 mmol) using Pd(PPh₃)₄ (0.2 mmol) and K₂CO₃ (15 mmol) in dioxane/water (4:1) at 100°C for 12 hours. The product, (3-(pyridin-3-yl)pyrazin-2-yl)methanol, is reduced to the amine using LiAlH₄ in THF (76% yield).

Amide Bond Formation

3-(4-Fluoro-3-methylphenyl)propanoic acid (5 mmol) is activated with thionyl chloride (10 mmol) in dichloromethane (20 mL) at 0°C for 2 hours. The acid chloride is reacted with (3-(pyridin-3-yl)pyrazin-2-yl)methanamine (5.5 mmol) and Et₃N (10 mmol) in DCM at room temperature for 12 hours. Purification by column chromatography (SiO₂, EtOAc/hexane) yields the title compound (72% yield).

Reaction Optimization and Comparative Analysis

Table 1: Key Reaction Parameters and Yields

Step Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%)
Heck Reaction Pd(OAc)₂, P(o-Tol)₃ MeCN 80 6 92
Hydrogenation Pd/C MeOH 25 24 96
Pyrazine Chlorination POCl₃ Neat 110 4 82
Amination Pd(PPh₃)₄ Dioxane 100 12 75
Amide Coupling SOCl₂, Et₃N DCM 25 12 72

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 8.54 (d, J = 4.8 Hz, 1H, pyrazine-H), 7.89–7.23 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂NH), 2.91 (t, J = 7.2 Hz, 2H, COCH₂), 2.64 (t, J = 7.2 Hz, 2H, ArCH₂), 2.24 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₂₀H₁₈FN₄O [M+H]⁺: 365.1512; found: 365.1509.

X-ray Crystallography (Analogous Structure)

A related triazolopyrazine derivative crystallizes in monoclinic P2₁/c with a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å, β = 95.807°. Dihedral angles between aromatic systems range from 5.43° to 20.21°, confirming planarity in heterocyclic motifs.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound may serve as a lead for developing new anticancer therapeutics, particularly due to its selective toxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Properties

The structure of 3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide indicates potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Evaluation of Antimicrobial Efficacy

Research indicates that derivatives of similar structures have shown effectiveness against pathogenic bacteria, suggesting that This compound may also possess similar properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results highlight the compound's potential utility in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Synthesis and Structural Insights

The synthesis of This compound involves multiple steps, typically beginning with the formation of the pyridine and pyrazine moieties, followed by amide bond formation. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Synthetic Route Overview

  • Formation of Pyridine Derivative : Synthesis begins with a pyridine derivative, which is then reacted with appropriate reagents to introduce functional groups.
  • Pyrazine Formation : The next step involves creating a pyrazine ring through cyclization reactions.
  • Amide Bond Formation : Finally, the amide bond is formed between the pyridine and pyrazine derivatives.

The overall yield and purity of the final product are critical for ensuring its efficacy in biological assays .

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related propanamide derivatives:

Compound Name/ID Core Structure Substituents/Modifications Key Features Potential Applications References
Target Compound Propanamide 4-fluoro-3-methylphenyl; pyridin-3-yl-pyrazine methyl Fluorine for stability; dual heterocyclic system Kinase inhibition, CNS agents N/A
PARPYnD 3 () Propanamide Diazirine; phthalazin-1-yl Photoaffinity label; diazirine for crosslinking Target profiling
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)... () Propanamide Dichlorophenyl; pyrazol-5-yl Chlorine substituents; pyrazole core Antimicrobial
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)... () Pyrazolo-pyrimidine Fluorophenyl; isopropylbenzamide Dual fluorine; benzamide linker Anticancer
3-{3,5-Dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-... () Pyridazinyl-propanamide Piperidinyl; 3-fluoro-4-methylphenyl Pyridazine ring; tertiary amine Enzyme inhibition
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)... () Propanamide Thiazolyl; trifluoropropylthio Thioether; trifluoromethyl group Pesticidal

Key Observations:

Pyrazine’s nitrogen-rich structure may enhance solubility compared to thiazole () or pyrazole () derivatives .

Substituent Effects :

  • The 4-fluoro-3-methylphenyl group in the target contrasts with dichlorophenyl () or trifluoromethyl () substituents. Fluorine improves metabolic stability, while the methyl group may reduce steric hindrance compared to bulkier groups .
  • The pyridin-3-yl-pyrazine methyl substituent is unique; similar pyridine-containing compounds (e.g., ’s thiazolyl-pyridine) show pesticidal activity, but the target’s pyrazine linkage may redirect specificity toward human enzymes .

Synthetic Routes :

  • The target’s synthesis likely involves amide coupling (common in ), but its pyrazine-methyl group may require specialized intermediates, unlike diazirine () or thioether () modifications .

Research Findings and Implications

  • Metabolic Stability: The fluorine atom in the target’s phenyl group likely enhances oxidative stability compared to non-fluorinated analogs (e.g., ’s ferrocenyl derivative) .
  • Target Selectivity : The pyrazine-pyridine system may favor interactions with ATP-binding pockets in kinases, similar to pyrimidine-based inhibitors () but with distinct hydrogen-bonding patterns .
  • Toxicity Profile : The absence of reactive groups (e.g., diazirine in or thioether in ) suggests lower cytotoxicity than photoaffinity probes or pesticidal agents .

Biological Activity

3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a fluorinated aromatic ring with a pyridine and pyrazine moiety, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

The mechanism of action for this class of compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies suggest that these compounds may inhibit NAMPT (Nicotinamide adenine dinucleotide (NAD+) biosynthesis), which is crucial for cancer cell metabolism and survival .

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing similar structural features have been studied for their anti-inflammatory effects. The presence of the pyridine and pyrazine groups is believed to enhance the interaction with inflammatory mediators, potentially leading to a reduction in inflammatory responses.

Case Studies

  • In vitro Studies : A recent in vitro study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, demonstrating that modifications in the chemical structure significantly influenced biological activity. The study found that introducing different substituents on the aromatic rings altered the potency against specific cancer types .
  • Animal Models : Animal studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models, further supporting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluoro-3-methylphenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide?

  • Methodology :

  • Step 1 : Prepare intermediates: Synthesize the 4-fluoro-3-methylphenyl and pyridinyl-pyrazinyl moieties via Suzuki-Miyaura coupling (palladium catalysts) or nucleophilic substitution reactions .

  • Step 2 : Coupling reactions: Use condensation (e.g., amide bond formation via EDC/HOBt) between the arylpropanoyl chloride and the pyrazinyl-methylamine intermediate .

  • Optimization : Solvents like DMF or dichloromethane, temperatures between 60–80°C, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

    • Key Parameters :
ParameterCondition
CatalystPd(PPh₃)₄ or CuI for coupling
SolventDMF, dichloromethane
Yield50–75% after purification

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine splitting patterns in 4-fluoro-3-methylphenyl at δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected ~410–420 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking between pyridine and pyrazine rings) .

Q. How is the compound’s initial biological activity profiled in vitro?

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cell Viability Assays : Test IC₅₀ values in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodology :

  • Substituent Variation : Modify the fluorophenyl (e.g., replace F with Cl/CN) or pyrazine (e.g., introduce methyl groups) to assess activity shifts .
  • Assays : Compare IC₅₀ in kinase/cell-based assays and computational docking (e.g., AutoDock for binding affinity predictions) .
    • Example SAR Finding :
ModificationActivity Change
4-Fluoro → 4-CN2× increase in kinase inhibition
Pyrazine-CH₃ additionReduced cytotoxicity

Q. What experimental strategies elucidate its mechanism of action?

  • Kinase Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff) .
  • Cellular Pathway Analysis : Western blotting for phosphorylation status of downstream targets (e.g., MAPK/ERK) .
  • Molecular Dynamics Simulations : Model halogen bonding between the fluorine atom and kinase active sites .

Q. How to design in vivo studies to evaluate pharmacokinetics (PK) and efficacy?

  • Animal Models : Use xenograft mice (e.g., implanted with HT-29 tumors) for efficacy .
  • PK Parameters : Measure bioavailability (oral vs. IV), half-life (t₁/₂), and tissue distribution via LC-MS/MS .
  • Dosage : Start with 10–50 mg/kg daily, monitor toxicity via liver/kidney function tests .

Q. How to resolve contradictions in reported biological activity data?

  • Purity Verification : Re-analyze compound via HPLC (≥95% purity threshold) .
  • Assay Replication : Test under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation : Recheck NMR/MS data to rule out degradation or isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.